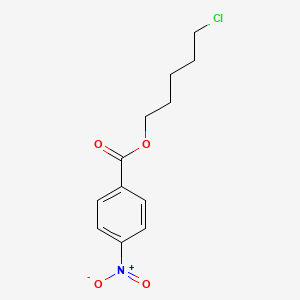
5-Chloropentyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropentyl 4-nitrobenzoate: is an organic compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.703 g/mol It is a derivative of benzoic acid, where the 4-nitrobenzoate group is esterified with 5-chloropentanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloropentyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 5-chloropentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-Nitrobenzoic acid+5-ChloropentanolH2SO45-Chloropentyl 4-nitrobenzoate+H2O
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloropentyl 4-nitrobenzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentyl 4-nitrobenzoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products:
Oxidation: 4-Nitrobenzoic acid derivatives.
Reduction: 5-Chloropentyl 4-aminobenzoate.
Substitution: 5-Hydroxypentyl 4-nitrobenzoate.
Applications De Recherche Scientifique
Chemistry:
5-Chloropentyl 4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various esters and amides.
Biology:
In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also be used in the development of probes for detecting specific enzymes or receptors.
Medicine:
Industry:
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.
Mécanisme D'action
The mechanism of action of 5-Chloropentyl 4-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo redox reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4-Nitrobenzyl 4-nitrobenzoate
- 2-Chlorophenyl 3-nitrobenzoate
- 4-Tert-butylphenyl 2-chloro-5-nitrobenzoate
Comparison:
5-Chloropentyl 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorinated pentyl chain. This combination of functional groups allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
4337-22-8 |
|---|---|
Formule moléculaire |
C12H14ClNO4 |
Poids moléculaire |
271.69 g/mol |
Nom IUPAC |
5-chloropentyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c13-8-2-1-3-9-18-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 |
Clé InChI |
ICQZLWQDVROUEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCCCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


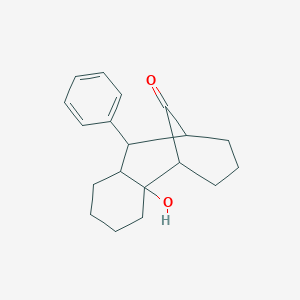
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)

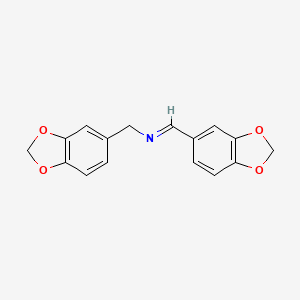



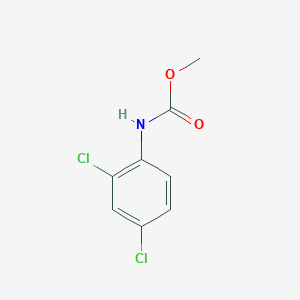

![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)

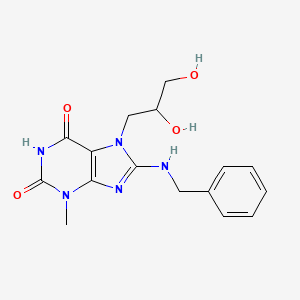
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
